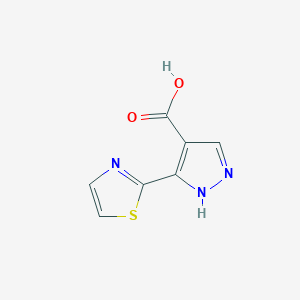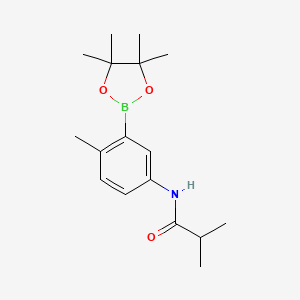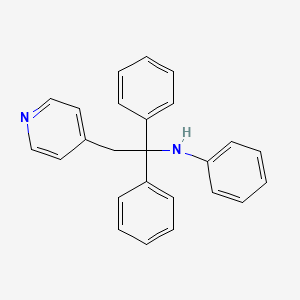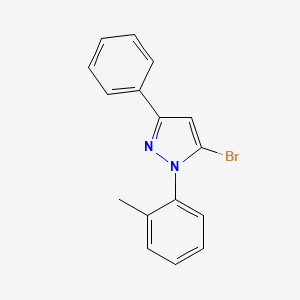![molecular formula C15H17N3 B15132289 3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)
3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anatalline is an alkaloid found in the tobacco plant (Nicotiana tabacum). It is a minor tobacco alkaloid, structurally related to other alkaloids such as nicotine, anabasine, and anatabine. Anatalline is known for its presence in tobacco leaves, stems, and roots, and it plays a role in the plant’s secondary metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of anatalline involves the formation of cis-2,4-di(3-pyridyl)piperidine. This synthesis can be achieved through various synthetic routes, including the use of alkaloid precursors in cell cultures . The structures of anatalline and its stereoisomer trans-2,4-di(3-pyridyl)piperidine have been confirmed by mass spectrometry and nuclear magnetic resonance spectral data .
Industrial Production Methods: it can be synthesized in laboratory conditions using standard organic synthesis techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Anatalline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding its behavior in different chemical environments .
Common Reagents and Conditions: Common reagents used in the reactions involving anatalline include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions depend on the desired outcome and the nature of the reactants .
Major Products Formed: The major products formed from the reactions of anatalline depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized forms of anatalline, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Anatalline has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a biomarker to distinguish between the use of combusted tobacco products and electronic nicotine delivery systems . Additionally, anatalline is studied for its role in the biosynthesis of alkaloids in tobacco plants and its potential effects on human health .
Wirkmechanismus
The mechanism of action of anatalline involves its interaction with various molecular targets and pathways. In tobacco plants, anatalline is synthesized through the secondary metabolism pathway, which involves the conversion of alkaloid precursors . In humans, the specific molecular targets and pathways of anatalline are not well-understood, but it is believed to interact with nicotinic acetylcholine receptors, similar to other tobacco alkaloids .
Vergleich Mit ähnlichen Verbindungen
Anatalline is structurally similar to other tobacco alkaloids such as nicotine, anabasine, and anatabine. it is unique in its specific structure and the conditions under which it is synthesized in tobacco plants . Unlike nicotine, which is the major alkaloid in tobacco, anatalline is a minor alkaloid and is present in lower concentrations .
List of Similar Compounds:- Nicotine
- Anabasine
- Anatabine
- Myosmine
Eigenschaften
Molekularformel |
C15H17N3 |
|---|---|
Molekulargewicht |
239.32 g/mol |
IUPAC-Name |
3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine |
InChI |
InChI=1S/C15H17N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-4,6-7,10-12,15,18H,5,8-9H2/t12-,15+/m0/s1 |
InChI-Schlüssel |
COWQBMIVVHLMNO-SWLSCSKDSA-N |
Isomerische SMILES |
C1CN[C@H](C[C@H]1C2=CN=CC=C2)C3=CN=CC=C3 |
Kanonische SMILES |
C1CNC(CC1C2=CN=CC=C2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[4-[(2-Chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid](/img/structure/B15132209.png)



![Phosphonic acid, P-[[(1S)-1-[(4-amino-2-oxo-1(2H)-pyrimidinyl)methyl]-2-(triphenylmethoxy)ethoxy]methyl]-, mono[3-(hexadecyloxy)propyl] ester](/img/structure/B15132229.png)
![1-[1-[1-[2-[[1-[2-[[1-[2-[[2-[[1-[1-[2-[[1-[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-N-[1-[[1-[2-[2-[[5-carbamimidamido-1-[[1-[2-[2-[[5-carbamimidamido-1-[[1-[2-[2-[[2-[[1-[2-[2-[[5-carbamimidamido-1-[[1-[2-[2-[[5-carbamimidamido-1-[[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B15132233.png)



![7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)-](/img/structure/B15132276.png)




